molecular formula C7H18O2Si B8070910 (dimethoxymethyl)(2-methylpropyl)silane

(dimethoxymethyl)(2-methylpropyl)silane

Cat. No.: B8070910
M. Wt: 162.30 g/mol
InChI Key: QDCSLTVZCASVBD-UHFFFAOYSA-N
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Description

(Dimethoxymethyl)(2-methylpropyl)silane (CAS No. 18293-82-8), also known as isobutyldimethoxymethylsilane, is an organosilicon compound with the formula C₇H₁₈O₂Si. Its structure features a silicon atom bonded to:

  • A dimethoxymethyl group (–CH(OCH₃)₂), which combines methoxy (–OCH₃) and methyl (–CH₃) substituents.
  • A 2-methylpropyl (isobutyl) group (–CH₂CH(CH₃)₂), providing steric bulk and lipophilic character .

This compound is used in surface modification, polymer compatibilization, and as a precursor in organic synthesis. Its hybrid organic-inorganic structure allows tailored interactions with substrates, influencing dispersion, hydrophobicity, and reactivity.

Properties

IUPAC Name

dimethoxymethyl(2-methylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O2Si/c1-6(2)5-10-7(8-3)9-4/h6-7H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSLTVZCASVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[SiH2]C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(dimethoxymethyl)(2-methylpropyl)silane can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylpropylmagnesium bromide with dimethoxymethylchlorosilane under anhydrous conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

(dimethoxymethyl)(2-methylpropyl)silane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Isobutyltrimethoxysilane

Formula : (CH₃)₂CHCH₂Si(OCH₃)₃
Key Differences :

  • Substituents : Three methoxy groups (–OCH₃) vs. one dimethoxymethyl and one isobutyl group.
  • Reactivity: Trimethoxysilanes hydrolyze faster due to more labile methoxy groups, making them preferable for sol-gel processes. (Dimethoxymethyl)(2-methylpropyl)silane exhibits slower hydrolysis, enhancing stability in non-polar matrices .
  • Applications : Isobutyltrimethoxysilane is used in coatings and adhesives, while the dimethoxymethyl variant improves dispersion in hydrophobic polymers like PHBH (polyhydroxybutyrate-co-valerate) composites .
Property This compound Isobutyltrimethoxysilane
Hydrolysis Rate Slower Faster
Thermal Stability Higher (due to bulkier groups) Moderate
Preferred Application Non-polar polymer matrices Sol-gel coatings

Dimethoxymethyl(3,3,3-Trifluoropropyl)Silane

Formula : CF₃CH₂CH₂Si(CH₃)(OCH₃)₂
Key Differences :

  • Substituents : A trifluoropropyl group (–CH₂CH₂CF₃) introduces fluorination, enhancing chemical resistance and hydrophobicity.
  • Applications : The fluorinated variant is ideal for superhydrophobic coatings and electronics, whereas the isobutyl analog is better for thermoplastic composites .

3-Aminopropyltrimethoxysilane (APES)

Formula : NH₂(CH₂)₃Si(OCH₃)₃
Key Differences :

  • Functionality : APES has an amine group (–NH₂), enabling covalent bonding with polar substrates (e.g., cellulose).
  • Reactivity: The amine group facilitates coupling in epoxy resins and biopolymers, unlike the non-polar isobutyl group in this compound .

Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]Silane

Formula : C₁₀H₂₂O₄Si
Key Differences :

  • Epoxy Functional Group : Enables crosslinking in adhesives and pharmaceuticals.
  • Applications : Used as a versatile intermediate in drug synthesis, contrasting with the surface-modification focus of this compound .

Key Research Findings

  • Catalytic Dehydration : this compound showed poor yields (~20%) in primary amide dehydration, outperformed by bifunctional silanes like 1,2-bis(dimethylsilyl)ethane (>80% yield) .
  • Surface Modification: Modified cellulose nanocrystals (CNCs) with isobutyldimethoxymethylsilane exhibited reduced polarity and improved dispersion in PHBH, enhancing mechanical properties (tensile strength ↑15%) compared to unmodified CNCs .
  • Regulatory Status: Subject to EPA reporting requirements under §721.9500, indicating stricter handling protocols than non-regulated silanes .

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